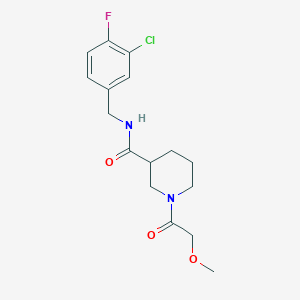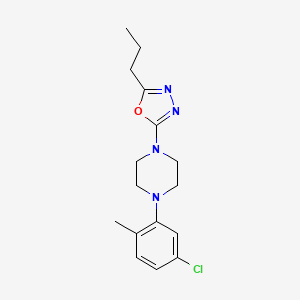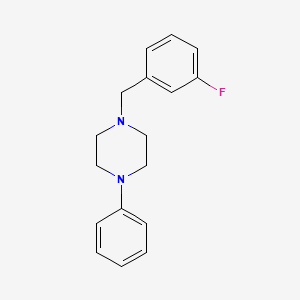![molecular formula C17H19N3O3 B5679066 6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)
6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves several steps, including base-catalyzed cyclocondensation and subsequent reactions to introduce various functional groups. For instance, Nagarajaiah and Begum (2015) described the synthesis of related compounds through the base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, characterized by IR, 1H NMR, 13C NMR spectra, and elemental analysis, demonstrating a typical synthetic route for such compounds (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives reveals a planar fused-ring system, which is crucial for their biological activity and interaction with biological targets. Low et al. (2004) reported the crystal structure of a related compound, highlighting the planar nature and the presence of N-H...O and C-H...π hydrogen bonds that stabilize the structure (Low et al., 2004).
Chemical Reactions and Properties
Pyrrolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, including acylation, which introduces acyl groups into the molecule, potentially altering its physical and chemical properties. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, a key step in synthesizing 3-acyltetramic acids, demonstrating the compound's reactivity and the versatility of its functional groups (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The planar fused-ring system and hydrogen bonding patterns contribute to the compound's solid-state properties and solubility in various solvents, as shown in studies by Low et al. (2004) (Low et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to understanding the compound's applications in synthesis and potential biological activities. The presence of multiple functional groups, such as methoxy and ethyl groups, contributes to its reactivity in chemical reactions, as discussed by Jones et al. (1990) and Nagarajaiah and Begum (2015), highlighting the compound's ability to undergo transformations and participate in a wide range of chemical reactions (Jones et al., 1990); (Nagarajaiah & Begum, 2015).
Propriétés
IUPAC Name |
6-ethyl-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-5-20-10-13-14(16(21)19(3)17(22)18(13)2)15(20)11-6-8-12(23-4)9-7-11/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBNVXLQLPJZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=C1C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5678991.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5678997.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-2-quinazolinecarboxylate](/img/structure/B5679002.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5679022.png)



![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)


